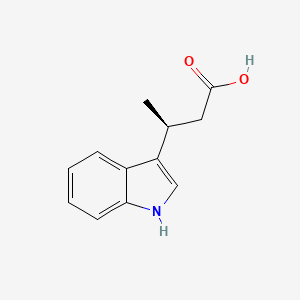
3-Octylundecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Octylundecan-2-one: is an organic compound with the molecular formula C19H38O . It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is known for its unique structure, which includes a long carbon chain, making it a significant subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octylundecan-2-one typically involves the reaction of 1-octene with 2-undecanone . The reaction conditions often include the use of a catalyst to facilitate the process. For instance, the reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product efficiently.
化学反応の分析
Types of Reactions: 3-Octylundecan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated ketones.
科学的研究の応用
3-Octylundecan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3-Octylundecan-2-one involves its interaction with specific molecular targets. The carbonyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the long carbon chain can interact with lipid membranes , affecting their fluidity and permeability .
類似化合物との比較
2-Undecanone: Another ketone with a similar structure but a shorter carbon chain.
3-Octylundecan-2-ol: An alcohol derivative of 3-Octylundecan-2-one.
3-Octylundecan-2-amine: An amine derivative with different chemical properties.
Uniqueness: this compound is unique due to its specific carbon chain length and the presence of a ketone functional group. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications .
特性
CAS番号 |
89185-87-5 |
|---|---|
分子式 |
C19H38O |
分子量 |
282.5 g/mol |
IUPAC名 |
3-octylundecan-2-one |
InChI |
InChI=1S/C19H38O/c1-4-6-8-10-12-14-16-19(18(3)20)17-15-13-11-9-7-5-2/h19H,4-17H2,1-3H3 |
InChIキー |
VFRUZKGZGHGIHF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCCCC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline](/img/structure/B14143080.png)





methanone](/img/structure/B14143115.png)



![4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid](/img/structure/B14143137.png)


![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)
